N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its structural features, which include a triazole ring, a pyridine moiety, and an ethoxyphenyl group. Its molecular formula is and it has a molecular weight of approximately 383.5 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
This compound is classified under the category of triazole derivatives, which are known for their diverse pharmacological properties. The presence of the triazole and pyridine rings suggests potential applications in drug development, particularly in targeting various biological pathways. It is often synthesized for research purposes and is available from chemical suppliers for further studies.
The synthesis of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
The molecular structure of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be depicted using various structural representations:
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C3=CC=CC=N3The compound features a triazole ring connected through a sulfur atom to an acetamide functional group, contributing to its unique chemical properties .
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can participate in various chemical reactions typical of triazole compounds:
The physical and chemical properties of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide are as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.5 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Purity | ~95% |
These properties suggest that the compound is stable under standard laboratory conditions but may require specific handling protocols due to its biological activity potential .
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide has several potential applications in scientific research:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5